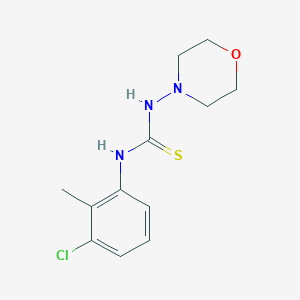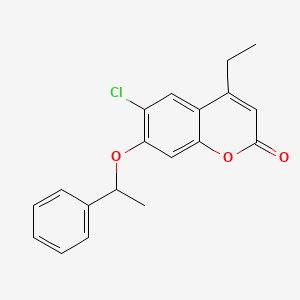
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea (CMPTU) is a chemical compound that has been widely used in scientific research for its unique properties. This compound is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel, which is involved in various physiological processes such as thermoregulation, pain perception, and cancer progression.
Wirkmechanismus
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea binds to the extracellular domain of TRPM8 channels and inhibits their activity by blocking the influx of calcium ions into the cells. This leads to a decrease in intracellular calcium levels, which in turn affects various downstream signaling pathways that are regulated by TRPM8 channels.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the cell type and experimental conditions. For example, this compound has been shown to inhibit the activity of TRPM8 channels in sensory neurons, leading to a decrease in cold-induced pain perception. Moreover, this compound has been shown to inhibit the proliferation and migration of cancer cells that express TRPM8 channels, suggesting its potential as an anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea in lab experiments is its specificity for TRPM8 channels. This allows researchers to study the role of TRPM8 channels in various physiological and pathological processes with high precision. However, one of the limitations of using this compound is its potential off-target effects on other ion channels or receptors. Therefore, it is important to use appropriate controls and validate the specificity of this compound in each experimental system.
Zukünftige Richtungen
There are several future directions for the use of N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea in scientific research. First, this compound can be used to study the role of TRPM8 channels in other physiological processes such as inflammation, metabolism, and cardiovascular function. Second, this compound can be used to identify novel TRPM8 channel modulators that have potential therapeutic applications. Third, this compound can be used to study the structure and function of TRPM8 channels at the molecular level, which can provide insights into their regulation and pharmacology.
Conclusion:
In conclusion, this compound (this compound) is a potent inhibitor of the transient receptor potential melastatin 8 (TRPM8) channel that has been widely used in scientific research to study the role of TRPM8 channels in various physiological and pathological processes. This compound has a specific mechanism of action and has various biochemical and physiological effects depending on the cell type and experimental conditions. This compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-N'-4-morpholinylthiourea has been extensively used in scientific research to study the role of TRPM8 channels in various physiological and pathological processes. For example, this compound has been used to investigate the involvement of TRPM8 channels in cold-induced pain and thermoregulation. Moreover, this compound has been shown to inhibit the proliferation and migration of cancer cells that express TRPM8 channels, suggesting its potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-morpholin-4-ylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3OS/c1-9-10(13)3-2-4-11(9)14-12(18)15-16-5-7-17-8-6-16/h2-4H,5-8H2,1H3,(H2,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMGJZXHSJIUGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3986031.png)
![ethyl 2-[2-(4-ethoxyphenyl)-4-hydroxy-3-(5-methyl-2-furoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3986032.png)


![2-[5-(4-fluorobenzyl)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-oxo-3-(1-piperidinyl)propanenitrile](/img/structure/B3986057.png)
![N-[2-(4-fluorophenyl)ethyl]-2-{[(3S*,4S*)-4-hydroxy-1-isopropylpyrrolidin-3-yl]amino}acetamide](/img/structure/B3986065.png)
![methyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3986086.png)
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B3986088.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-[5-(2-methylcyclopropyl)-2-furyl]propanamide](/img/structure/B3986089.png)

![17-[4-(1-methyl-2-oxo-2-phenylethoxy)phenyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3986097.png)


![6-[methyl(tetrahydro-3-furanyl)amino]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B3986117.png)